3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid
Description
3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid (CAS: 1134-49-2) is a pyrazole-based heterocyclic compound with the molecular formula C₁₇H₁₄N₂O₂ and a molecular weight of 286.31 g/mol. It features a pyrazole ring substituted with a phenyl group at position 3, a p-tolyl group at position 1, and a carboxylic acid moiety at position 5. The compound is commercially available in high purity (≥97%) and is typically stored in amber glass bottles to prevent photodegradation.
Properties
IUPAC Name |
2-(4-methylphenyl)-5-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)19-16(17(20)21)11-15(18-19)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYRFIKVWFWVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of hydrazines with 1,3-diketones or β-keto esters. One common method is the reaction of phenylhydrazine with p-tolylacetic acid in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as transition metals or acidic resins may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid, highlighting key differences in substituents, molecular weight, and biological relevance:
Key Structural and Functional Differences
Substituent Effects :
- The phenyl and p-tolyl groups in the target compound enhance aromatic stacking interactions, which are critical in protein-ligand binding. In contrast, the methyl group in 885-46-1 reduces steric bulk but increases hydrophobicity.
- The methoxy group in 1022575-47-8 improves water solubility, making it more suitable for aqueous-phase reactions.
Biological Activity: Pyrazole derivatives with p-tolyl groups (e.g., 1134-49-2) have shown preliminary antitumor activity in vitro, likely due to interactions with kinase domains.
Synthetic Accessibility :
- The target compound requires multi-step synthesis involving cyclization of hydrazine derivatives with diketones, whereas simpler analogs (e.g., 83405-71-4) can be synthesized via single-step cyclocondensation.
Contradictions and Limitations
Biological Activity
3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 284.31 g/mol. Its structure includes a pyrazole ring substituted with phenyl and tolyl groups, contributing to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For example, a study reported IC50 values in the low micromolar range for related pyrazole derivatives against HeLa and MCF-7 cells, suggesting strong antiproliferative effects .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This mechanism is crucial for developing treatments for inflammatory diseases . A notable study demonstrated that similar pyrazole derivatives reduced microglial activation in animal models of neuroinflammation, indicating potential applications in treating neurodegenerative diseases .
The mechanisms underlying the biological activities of 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid are multifaceted:
- Enzyme Inhibition : The compound appears to inhibit key enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
- Cytokine Modulation : By modulating cytokine release, the compound can potentially alter inflammatory pathways, providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory disorders .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various pyrazole derivatives, 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid was found to significantly reduce cell viability in HeLa cells with an IC50 value of approximately 10 µM. The study highlighted its potential as a lead compound for further development in cancer therapy .
Case Study 2: Anti-inflammatory Effects
A research team investigated the anti-inflammatory effects of several pyrazole derivatives in an animal model of acute inflammation. The results showed that treatment with 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid led to a significant decrease in serum levels of TNF-alpha and IL-6 compared to control groups, indicating its effectiveness in reducing inflammation .
Comparative Analysis with Related Compounds
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| 3-Phenyl-1-P-tolyl-pyrazole | High (IC50 ~10 µM) | Moderate | Limited |
| Methyl 3-amino-pyrazole | Moderate | High | Moderate |
| 4-amino-pyrazole | Low | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
